N-Hydroxyquinoxaline-6-carbimidoyl chloride

Beschreibung

Chemical Identity and Structural Classification

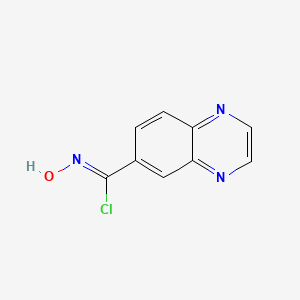

This compound is definitively characterized by its molecular formula C9H6ClN3O and molecular weight of 207.62 grams per mole. The compound is registered under Chemical Abstracts Service number 1956426-71-3, providing it with a unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name for this compound is N-hydroxyquinoxaline-6-carboximidoyl chloride, which precisely describes its structural components and functional group arrangement.

The structural architecture of this compound can be understood through its Simplified Molecular Input Line Entry System representation: C1=CC2=NC=CN=C2C=C1C(=NO)Cl. This notation reveals the presence of a quinoxaline ring system fused with a benzene ring, creating a bicyclic aromatic structure characteristic of benzopyrazine compounds. The compound features a carbimidoyl chloride functional group attached to the sixth position of the quinoxaline ring, along with a hydroxyl group bonded to the nitrogen atom of the imidoyl group.

The three-dimensional molecular structure can be further elucidated through its International Chemical Identifier string: InChI=1S/C9H6ClN3O/c10-9(13-14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5,14H. This detailed structural representation demonstrates the specific connectivity pattern and stereochemistry of the molecule. The compound belongs to the broader classification of heterocyclic compounds, specifically within the quinoxaline subfamily of benzopyrazines.

The quinoxaline core structure positions this compound within a class of heterocyclic compounds known for their diverse biological activities and synthetic utility. Quinoxalines, also termed benzopyrazines, consist of a benzene ring fused to a pyrazine ring, creating a ten-membered aromatic system with two nitrogen atoms in the pyrazine portion. The specific substitution pattern in this compound, with the carbimidoyl chloride group at the sixth position, provides unique chemical properties that distinguish it from other quinoxaline derivatives.

The presence of multiple functional groups within the molecular structure contributes to the compound's chemical reactivity and potential applications. The carbimidoyl chloride moiety is particularly noteworthy for its electrophilic character, making it susceptible to nucleophilic attack and enabling various chemical transformations. The hydroxyl group attached to the nitrogen atom of the imidoyl group further enhances the compound's reactivity profile and may contribute to its biological activity through hydrogen bonding interactions.

Historical Context in Heterocyclic Chemistry

The development of heterocyclic chemistry traces its origins to the early nineteenth century, establishing the foundation for understanding compounds like this compound within their broader chemical context. The historical progression of heterocyclic chemistry began in the 1800s when organic chemistry was experiencing rapid development and expansion. In 1818, Brugnatelli achieved a significant milestone by successfully separating alloxan from uric acid, marking one of the earliest documented isolations of a heterocyclic compound. This groundbreaking work established the precedent for investigating cyclic compounds containing heteroatoms other than carbon.

The systematic study of heterocyclic compounds continued to evolve throughout the nineteenth century with several notable achievements that laid the groundwork for modern quinoxaline chemistry. In 1832, Dobereiner made important contributions by producing furan compounds through the treatment of starch with sulphuric acid, demonstrating early synthetic approaches to heterocyclic structures. The isolation of pyrrole by Runge in 1834 using dry distillation techniques further expanded the repertoire of known heterocyclic compounds and established methodologies that would later influence quinoxaline synthesis.

The transition from the nineteenth to the twentieth century marked a pivotal period in heterocyclic chemistry development, with implications for quinoxaline research and related compounds. Around 1906, Friedlander revolutionized the field by superseding traditional agricultural approaches with synthetic chemistry methods, particularly through the production of indigo dye. This advancement demonstrated the practical applications of heterocyclic chemistry and established synthetic methodologies that would later be adapted for quinoxaline derivative preparation.

The modern understanding of quinoxaline chemistry emerged from the broader context of benzopyrazine research, with quinoxalines being recognized as isomeric compounds alongside other naphthyridines including quinazoline, phthalazine, and cinnoline. The fundamental synthesis approach for quinoxaline compounds involves the condensation of ortho-diamines with 1,2-diketones, with the parent quinoxaline compound resulting from the condensation of glyoxal with 1,2-diaminobenzene. This synthetic methodology established the foundation for creating substituted derivatives and more complex quinoxaline-based structures.

| Historical Milestone | Year | Scientist | Significance |

|---|---|---|---|

| Alloxan isolation from uric acid | 1818 | Brugnatelli | First documented heterocyclic compound separation |

| Furan production from starch | 1832 | Dobereiner | Early synthetic heterocyclic methodology |

| Pyrrole isolation | 1834 | Runge | Expansion of heterocyclic compound knowledge |

| Indigo dye synthesis | 1906 | Friedlander | Practical application demonstration |

| Chargaff's rule introduction | 1951 | Chargaff | Heterocyclic chemistry in genetic applications |

The recognition of quinoxalines as compounds containing a ring complex composed of a benzene ring fused with a pyrazine ring established their classification within the broader heterocyclic chemistry framework. The characterization of quinoxalines as colorless oils that melt just above room temperature provided important physical property benchmarks for understanding this class of compounds. Although quinoxaline itself remained primarily of academic interest, the development of quinoxaline derivatives found practical applications as dyes, pharmaceuticals, and antibiotics, including compounds such as varenicline, olaquindox, carbadox, echinomycin, levomycin, and actinoleutin.

The expansion of heterocyclic chemistry knowledge accelerated significantly in the mid-twentieth century, particularly with the introduction of Chargaff's rule in 1951. This development demonstrated the application of heterocyclic chemistry principles to genetic codes, specifically involving purine and pyrimidine bases, thereby establishing connections between heterocyclic compounds and biological systems. This advancement provided important context for understanding the biological significance of quinoxaline derivatives and their potential therapeutic applications.

Recent research developments have emphasized the antitumoral properties of quinoxaline compounds, positioning them as subjects of significant interest in pharmaceutical research. Contemporary investigations have focused on quinoxaline and its analogs as ligands in various chemical and biological applications. The discovery of potent and selective quinoxaline-based protease-activated receptor 4 antagonists has demonstrated the continued relevance of this chemical class in modern drug development. These compounds have shown promise for preventing arterial thrombosis, with research indicating that quinoxaline-benzothiazole series compounds can achieve nanomolar potency and substantial selectivity profiles.

Eigenschaften

IUPAC Name |

N-hydroxyquinoxaline-6-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-9(13-14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWWQDJKTZJVEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101243068 | |

| Record name | 6-Quinoxalinecarboximidoyl chloride, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956426-71-3 | |

| Record name | 6-Quinoxalinecarboximidoyl chloride, N-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956426-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinoxalinecarboximidoyl chloride, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxyquinoxaline-6-carbimidoyl chloride generally follows multi-step pathways starting from quinoxaline derivatives. The key steps include:

- Chlorination of quinoxaline-6-carbimidoyl chloride : This introduces the carbimidoyl chloride group at the 6-position of quinoxaline.

- Hydrolysis or substitution reactions : These introduce the N-hydroxy group, often by controlled hydrolysis or nucleophilic substitution on the chlorinated intermediate.

A typical laboratory synthesis involves treating quinoxaline derivatives with chlorinating agents under reflux or controlled temperature conditions, followed by hydrolysis to yield the hydroxy derivative. Industrial methods mirror these steps but optimize for scale, yield, and purity using continuous flow reactors and advanced purification techniques.

Catalytic Methods and Optimization Studies

Recent research highlights the use of zinc chloride as an effective catalyst in carbamoyl chloride-related syntheses, which is relevant to the preparation of this compound due to the carbimidoyl chloride functional group involved.

Key Findings from Zinc Chloride-Catalyzed Synthesis:

- Zinc chloride efficiently activates carbamoyl chlorides facilitating their reaction with nucleophiles such as alcohols.

- Optimization studies show that catalyst loading, temperature, and solvent choice critically affect yields.

- Toluene was identified as the optimal solvent at 30°C for carbamate formation, a close analog to carbimidoyl chloride chemistry.

- Catalyst loading of 0.5 equivalents of zinc chloride provided an excellent yield (~81%), with no significant improvement beyond 0.75 equivalents.

| Catalyst Loading (equiv) | Temperature (°C) | Time (h) | Yield (%) | Alcohol Recovered (%) |

|---|---|---|---|---|

| None | 110 | 30 | 31 | 62 |

| ZnCl2 (0.1) | 30 | 16 | 30 | 63 |

| ZnCl2 (0.25) | 30 | 14 | 41 | 46 |

| ZnCl2 (0.5) | 30 | 12 | 81 | 12 |

| ZnCl2 (0.75) | 30 | 11 | 85 | 11 |

| ZnCl2 (1) | 30 | 11 | 86 | 9 |

Table 1: Catalyst loading optimization for carbamate synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Xylene | 30 | 13 | 55 |

| Toluene | 30 | 12 | 86 |

| Benzene | 30 | 16 | 76 |

| DCM | 30 | 18 | 43 |

| THF | 30 | 15 | 70 |

Mechanistic Insights

The zinc chloride-mediated mechanism involves:

- Coordination of zinc chloride with carbamoyl chloride forming an activated complex.

- Formation of an in situ isocyanate intermediate through nitrogen lone pair participation.

- Nucleophilic attack by the hydroxy group (or alcohol analog) on the isocyanate intermediate.

- Proton abstraction by chloride ion, yielding the carbamate or carbimidoyl chloride product and releasing HCl as a byproduct.

This mechanism is likely analogous for the preparation of this compound, where the hydroxyquinoxaline moiety attacks the activated carbimidoyl chloride intermediate.

Substrate Scope and Yield Variations

Studies on related carbamoyl chloride compounds show that:

- Aromatic alcohols with electron-withdrawing groups tend to give higher yields.

- Electron-donating substituents can reduce yield due to competing side reactions or steric hindrance.

- Aliphatic alcohols also participate effectively under optimized conditions.

- Temperature adjustments (often elevated temperatures around 110°C) improve yields for less reactive substrates.

These insights guide the choice of reaction conditions for synthesizing this compound, especially when substituent effects on the quinoxaline ring are considered.

Industrial Production Considerations

Industrial synthesis of this compound emphasizes:

- Scale-up of chlorination and hydrolysis steps with continuous flow reactors to maintain consistent reaction conditions.

- Use of zinc chloride catalysis or similar activation methods to improve yield and reduce hazardous reagent use.

- Advanced purification methods such as crystallization or chromatography to achieve pharmaceutical-grade purity.

- Process optimization to minimize byproducts and environmental impact, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxyquinoxaline-6-carbimidoyl chloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinoxaline-6-carbimidoyl chloride derivatives.

Reduction: The carbimidoyl chloride group can be reduced to form corresponding amines.

Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in different chemical and biological applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antimicrobial Activity

N-Hydroxyquinoxaline-6-carbimidoyl chloride exhibits promising antimicrobial properties. Compounds related to hydroxyquinolines have been shown to possess a range of biological activities, including antibacterial and antifungal effects. For instance, derivatives of similar compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Research

Recent studies have highlighted the potential of quinoxaline derivatives in cancer treatment. The compound's structure allows it to interact with specific biological targets, such as the phosphatidylinositol 3-kinase (PI3Kα), which is crucial in cancer cell proliferation. Research has indicated that certain derivatives exhibit significant antiproliferative activity against colorectal cancer cell lines, suggesting that this compound could serve as a lead compound for developing new anticancer agents .

Organic Synthesis

Building Block in Synthesis

The reactivity of the carbimidoyl chloride moiety makes this compound an essential building block in organic synthesis. It can participate in various coupling reactions, leading to the formation of complex organic molecules. This versatility is particularly useful in synthesizing pharmaceuticals and agrochemicals .

Synthesis of Heterocyclic Compounds

The compound can be employed in synthesizing other heterocyclic compounds through reactions such as Vilsmeier-Haack synthesis. This method allows for the introduction of functional groups that enhance the biological activity of the resulting compounds .

Material Science

Development of Functional Materials

The unique properties of this compound can be harnessed for developing functional materials. Its ability to form stable complexes with metals opens avenues for creating materials with specific electronic or catalytic properties. Such materials could find applications in sensors, catalysts, or electronic devices .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-Hydroxyquinoxaline-6-carbimidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carbimidoyl chloride groups play a crucial role in its reactivity and binding affinity to these targets . The compound can modulate various biological pathways, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Applications : Primarily used in research and development (R&D) for synthesizing complex molecules, including ligands or pharmacophores .

- Physical Properties: Limited data are available, but it is described as a solid with unspecified melting point, boiling point, and density. Storage recommendations typically involve refrigeration (2–8°C) to maintain stability .

- Commercial Availability : Sold by Bellen in 500 mg, 1 g, and 5 g quantities, though current stock is unavailable. Pricing ranges from $627.69 (500 mg) to $3,138.46 (5 g) .

Comparative Analysis with Structural Analogs

N-Hydroxyquinoxaline-6-carbimidoyl chloride belongs to a broader class of N-hydroxycarbimidoyl chlorides. Below is a detailed comparison with structurally related compounds, emphasizing molecular features, availability, and research relevance.

Structural and Functional Group Variations

The table below highlights key differences in substituent positions, heterocyclic cores, and functional groups:

Key Observations :

- Core Heterocycle: Quinoxaline (two nitrogen atoms in the bicyclic system) vs. quinoline (one nitrogen) or pyridine derivatives.

- Substituent Effects: The trifluoromethyl group in SY128520 enhances lipophilicity and metabolic stability compared to hydroxyimino groups .

- Purity: Only N-Hydroxyquinoline-6-carbimidoyl chloride has a documented purity standard (≥98%), suggesting prioritized quality control for this analog .

Commercial Availability and Pricing

The table below compares procurement details:

Insights :

- Limited commercial availability of this compound may hinder large-scale studies, whereas analogs like the quinoline-6 derivative are more accessible .

Challenges and Opportunities

- Data Gaps: Critical physicochemical data (e.g., solubility, logP) for this compound are absent, limiting predictive modeling for drug discovery .

- Structural Optimization: Substituting the quinoxaline core with electron-withdrawing groups (e.g., CF3) could modulate reactivity for targeted applications .

Biologische Aktivität

N-Hydroxyquinoxaline-6-carbimidoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with carbimidoyl chloride under controlled conditions. The reaction can be optimized to yield high purity and yield of the desired compound. Various reaction conditions have been explored to enhance the efficiency and selectivity of the synthesis process, including temperature, solvent selection, and reaction time.

Antimicrobial Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, a series of quinoxaline-2-carboxamides were evaluated for their in vitro activity against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL. Notably, compounds with benzyl substitutions showed enhanced activity, indicating that structural modifications can significantly influence biological efficacy .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 3.91 | Antitubercular |

| Compound B | 15.625 | Antimycobacterial |

| Compound C | 500 | Moderate activity |

Cytotoxicity Studies

In addition to antimicrobial effects, cytotoxicity assessments were performed using various cancer cell lines. For example, compound 29 , derived from quinoxaline, exhibited selective cytotoxicity against HepG2 cells with an IC50 value of 37.3 µM while being non-toxic to non-cancerous human cells . This selective toxicity is crucial for the development of anticancer agents.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound 29 | HepG2 | 37.3 | Selective cytotoxicity |

| Compound D | A498 (Kidney) | >100 | Non-cytotoxic |

| Compound E | PC-3 (Prostate) | 45 | Moderate activity |

Study on Antiviral Activity

A systematic review highlighted the antiviral potential of quinoxaline derivatives against various viruses, including herpes simplex virus (HSV) and hepatitis B virus (HBV). Certain derivatives demonstrated promising antiviral activity with low cytotoxicity profiles. For instance, compounds with specific substitutions showed EC50 values less than 0.1 µM against coxsackievirus B5, indicating strong antiviral properties .

Table 3: Antiviral Activity Against Coxsackievirus B5

| Compound | EC50 (µM) | Cytotoxicity (%) |

|---|---|---|

| Compound F | 0.09 | <10 |

| Compound G | 0.06 | <5 |

| Compound H | 0.30 | <15 |

The mechanism by which this compound exerts its biological effects is believed to involve interactions at the molecular level with specific targets within microbial cells or cancer cells. Research indicates that these compounds may inhibit critical pathways associated with cell proliferation and survival, making them attractive candidates for further drug development.

Q & A

Q. What are the established synthetic routes for N-Hydroxyquinoxaline-6-carbimidoyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves chlorination of precursor quinoxaline derivatives. For example:

- Route 1 : Reacting 6-cyanoquinoxaline with hydroxylamine under acidic conditions, followed by treatment with thionyl chloride (SOCl₂) to introduce the chlorimidoyl group. Reflux in anhydrous dichloromethane (DCM) at 40–50°C for 6–8 hours is common .

- Route 2 : Direct substitution of a hydroxyl group with chlorine using phosphorus pentachloride (PCl₅) in a dry tetrahydrofuran (THF) environment.

- Critical Parameters :

- Moisture control (anhydrous conditions) to prevent hydrolysis of the chlorimidoyl group.

- Temperature moderation to avoid decomposition (monitored via TLC/HPLC).

- Yield Optimization : Use stoichiometric excess of SOCl₂ (1.2–1.5 equiv) and inert atmosphere (N₂/Ar). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., singlet for -Cl at δ 160–165 ppm in ¹³C).

- FT-IR : Peaks at 750–780 cm⁻¹ (C-Cl stretch) and 3200–3400 cm⁻¹ (O-H stretch) validate functional groups.

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion [M+H]⁺ .

- Elemental Analysis : Validate C, H, N, Cl composition (±0.3% theoretical).

Q. How does pH and temperature affect the stability of this compound in solution?

- Methodological Answer : Conduct accelerated stability studies:

- Conditions : Test buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis (λ = 280 nm) and HPLC every 24 hours.

- Findings :

| pH | Stability at 25°C | Stability at 40°C |

|---|---|---|

| 2–6 | >90% after 7 days | 70–80% after 7 days |

| 7–9 | Rapid hydrolysis | Complete degradation |

Q. What is the role of this compound as an intermediate in medicinal chemistry?

- Methodological Answer : It serves as a precursor for bioactive heterocycles (e.g., kinase inhibitors):

- Step 1 : React with amines (e.g., benzylamine) to form amidine derivatives.

- Step 2 : Cyclize with carbonyl compounds to generate fused quinoxaline scaffolds.

- Validation : Biological activity assessed via in vitro enzyme assays (e.g., IC₅₀ for EGFR inhibition) .

Advanced Research Questions

Q. How can reaction mechanisms for chlorimidoyl group formation be elucidated using kinetic and computational studies?

- Methodological Answer :

- Kinetic Analysis : Perform time-resolved ¹H NMR to track intermediate formation (e.g., hydroxylamine adducts). Calculate activation energy (Eₐ) via Arrhenius plots.

- DFT Modeling : Use Gaussian 16 to simulate transition states (B3LYP/6-31G* basis set). Compare energy barriers for SN² vs. radical pathways .

Q. What strategies resolve contradictions in spectral data for structurally analogous derivatives?

- Methodological Answer :

- Case Study : Discrepancy in ¹³C NMR shifts for -Cl between experimental (δ 162 ppm) and predicted (δ 158 ppm).

- Resolution :

Validate sample purity via HPLC-MS.

Recalculate chemical shifts using advanced DFT functionals (e.g., M06-2X/cc-pVTZ).

Cross-check with X-ray crystallography (if crystalline) .

Q. How can impurities (>2%) in scaled-up synthesis be systematically identified and mitigated?

- Methodological Answer :

- Impurity Profiling :

- LC-HRMS : Identify byproducts (e.g., hydrolyzed -OH derivative, m/z +18).

- Root Cause : Trace water in SOCl₂ or incomplete chlorination.

- Mitigation :

- Pre-dry reagents over molecular sieves.

- Add scavengers (e.g., triethylamine) to neutralize HCl byproducts .

Q. What experimental and computational approaches validate the compound’s interaction with biological targets (e.g., DNA intercalation)?

- Methodological Answer :

- Experimental :

- Fluorescence quenching assays with ethidium bromide-DNA complexes.

- Circular dichroism (CD) to detect DNA conformational changes.

- Computational :

- Molecular docking (AutoDock Vina) to predict binding affinity in DNA grooves.

- MD simulations (AMBER) to assess stability of complexes over 100 ns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.